molecular formula C11H11N3 B1380529 [2,4'-Bipyridin]-3-ylmethanamine CAS No. 1255635-03-0

[2,4'-Bipyridin]-3-ylmethanamine

Cat. No. B1380529
CAS RN: 1255635-03-0
M. Wt: 185.22 g/mol
InChI Key: LSEJIFXLXYCLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4'-Bipyridin]-3-ylmethanamine, also known as 2,4'-bipyridyl, is an organic compound that is widely used in laboratory experiments and research. It is a colorless solid that is soluble in organic solvents, and is a member of the pyridine family of compounds. 2,4'-bipyridyl has been used in numerous scientific studies, ranging from organic synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Alkali-metal Salts of Bipyridyl Radicals and Dianions : Research has shown the synthesis and detailed characterization of alkali-metal salts containing bipyridyl radical anions and dianions derived from reactions involving 2,2'- and 2,4'-bipyridine. These compounds were structurally characterized, revealing insights into the relationships between their electronic structures and metric data, enhancing our understanding of these moisture-sensitive species (Gore-Randall et al., 2009).

Photolabile Caging Groups

  • Ruthenium(II) Bipyridyl Complexes : Demonstrated as photolabile protecting groups for amines, these complexes offer a strategic approach for releasing biologically active molecules upon light irradiation, showcasing their potential in controlled drug delivery and biological studies (Zayat et al., 2006).

Solar Energy Conversion

  • Dye-Sensitized Solar Cells (DSCs) : Introducing 2,2′-bipyridine as an electrolyte additive in DSCs highlights its role in improving the thermal stability and performance of solar cells, presenting an alternative to conventional additives and contributing to the development of more efficient renewable energy technologies (Nguyen et al., 2018).

Luminescence Probes for Biological Applications

  • Ruthenium(II) Complex-Based Luminescent Probes : The development of these probes for detecting hypochlorous acid in living cells exemplifies the application of 2,2'-bipyridine derivatives in bioimaging. These probes offer a means for visualizing cellular processes, underscoring the utility of bipyridine derivatives in medical diagnostics and research (Zhang et al., 2013).

Advanced Materials and Sensing

  • Functionalized Bipyridine Ligands in Gold(III) Complexes : Investigating the biological properties of gold(III) compounds with modified bipyridine ligands offers insights into their potential as therapeutic agents and their interactions with biomolecules, contributing to the field of medicinal chemistry (Casini et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that bipyridine compounds are often used in the field of chemistry due to their ability to act as ligands, forming complexes with metal ions

Mode of Action

It’s known that the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor

Biochemical Pathways

The specific biochemical pathways affected by [2,4’-Bipyridin]-3-ylmethanamine are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help us understand how a compound like [2,4’-Bipyridin]-3-ylmethanamine might interact with various biological systems.

Pharmacokinetics

A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), has been identified as a highly selective, cns penetrant, potent aak1 inhibitor with excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat

Action Environment

The action of [2,4’-Bipyridin]-3-ylmethanamine, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds, among others. Understanding how these factors influence the action of [2,4’-Bipyridin]-3-ylmethanamine can help optimize its use and potentially improve its efficacy and stability.

properties

IUPAC Name

(2-pyridin-4-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJIFXLXYCLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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